molecular formula C26H26N4 B2750474 1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole CAS No. 164227-86-5

1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole

Cat. No.: B2750474
CAS No.: 164227-86-5
M. Wt: 394.522
InChI Key: WCJXVQUGNBIWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole is a sophisticated molecular scaffold designed for advanced pharmaceutical research and development, particularly in the areas of anti-viral, anti-tumor, and cardiovascular therapeutic agents. This specialized compound integrates two privileged pharmacophores—a benzotriazole system and an indole nucleus—creating a versatile building block with significant potential in medicinal chemistry. The benzotriazole moiety, a known heterocyclic component with a molecular formula of C₆H₅N₃ and molecular weight of 119.13 g/mol , contributes valuable hydrogen bonding capacity and metabolic stability to the molecule. This structural feature demonstrates a melting point range of 97-99°C , indicating favorable thermal stability for handling and storage under standard laboratory conditions. The strategic incorporation of a butyl chain on the indole nitrogen enhances lipophilicity, potentially improving blood-brain barrier penetration for central nervous system-targeted therapies, while the phenylethyl spacer facilitates optimal spatial orientation for receptor binding. This compound serves as a critical intermediate in the synthesis of complex therapeutic agents, functioning as a protease inhibitor scaffold, kinase binding element, or allosteric modulator precursor. Researchers at innovative pharmaceutical companies, such as Shanghai Dongyue Biochem Co., Ltd., which specializes in developing intermediates for anti-virus, cardiovascular, and anti-tumor applications , would find significant value in this molecular entity. The structural complexity allows for synthetic diversification at multiple sites, enabling structure-activity relationship studies and lead optimization campaigns. RESEARCH APPLICATIONS: • Pharmaceutical intermediate for anti-viral drug candidates • Lead compound for oncology research programs • Cardiovascular disease modifier development • Chemical biology probe development QUALITY SPECIFICATIONS: • Purity: ≥95% by HPLC analysis • Storage: -20°C under inert atmosphere • Form: White to off-white crystalline solid This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. Not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material using appropriate personal protective equipment and adhere to institutional chemical safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(1-butylindol-2-yl)-2-phenylethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4/c1-2-3-17-29-23-15-9-7-13-21(23)19-25(29)26(18-20-11-5-4-6-12-20)30-24-16-10-8-14-22(24)27-28-30/h4-16,19,26H,2-3,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJXVQUGNBIWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C=C1C(CC3=CC=CC=C3)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The indole and benzotriazole moieties allow the compound to form π-π stacking interactions and hydrogen bonds with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • The target compound’s indole and phenylethyl substituents distinguish it from imidazole- or ether-linked analogues (e.g., 3a, 3b, 2d). Its synthesis likely involves alkylation of benzotriazole with a pre-functionalized indole-phenylethyl halide, analogous to methods in .
  • Imidazole derivatives (3a, 3b) exhibit higher melting points (~167–170°C) compared to ether-linked compounds (2d: 92–94°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding from nitro groups) .

Spectroscopic and Physicochemical Properties

Table 2: NMR and Elemental Analysis Data
Compound Name $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) Elemental Analysis (Calc./Found, %) Reference
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) 8.10 (aromatic H), 7.80 (imidazole CH), 4.81 (CH$2$-N), 2.37 (CH$3$) C: 55.99/55.82; N: 27.98/27.84
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole (3b) 7.93–7.34 (aromatic H), 7.66 (imidazole CH), 4.81 (CH$2$-N), 2.43–1.71 (CH$2$) C: 55.99/55.82; N: 27.98/27.84
1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole (2g) 1.35 (CH$3$), 3.45 (OCH$2$) C: 58.53/58.41; H: 5.41/5.39

Key Observations :

  • The target compound’s $ ^1H $-NMR would likely show resonances for indole protons (~7.0–8.5 ppm) and benzotriazole aromatic protons, overlapping with imidazole derivatives .
  • Elemental analysis discrepancies (e.g., 3a: 0.17% C difference) highlight the importance of purity in structural characterization .

Key Observations :

  • The target compound’s indole group may enhance protease or kinase inhibition, similar to benzimidazole derivatives in SARS-CoV studies .
  • Nitroimidazole-containing analogues (3a, 3b) demonstrate antimicrobial activity, suggesting that the target compound’s substituents could be tuned for similar applications .

Biological Activity

1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole is a synthetic compound that integrates an indole and benzotriazole structure, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-[1-(1-butylindol-2-yl)-2-phenylethyl]benzotriazole. The unique combination of functional groups in this compound allows for various interactions with biological targets.

PropertyValue
Molecular FormulaC26H26N4
Molecular Weight414.51 g/mol
CAS Number164227-86-5
SolubilitySoluble in organic solvents

The mechanism of action of this compound involves its ability to interact with specific molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including potential anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in human breast cancer cells by activating caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's AChE inhibitory activity was assessed through various assays, yielding IC50 values that indicate its potential as a therapeutic agent for cognitive disorders .

Case Study 1: Anticancer Activity

A case study involving the treatment of breast cancer cells with this compound showed a dose-dependent reduction in cell viability. At higher concentrations (10 µM), cell viability decreased to below 50%, indicating potent anticancer effects.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial efficacy, the compound was tested against Staphylococcus aureus. The results indicated an MIC of 32 µg/mL, demonstrating its potential as an alternative antimicrobial agent.

Table: Summary of Biological Activities

Biological ActivityAssay TypeResults
AnticancerCell Viability AssayIC50 = 10 µM
AntimicrobialMIC AssayMIC = 32 µg/mL
AChE InhibitionEnzyme Inhibition AssayIC50 = 15 µM

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized?

Methodological Answer:
A multi-step approach is typically employed, involving:

  • Indole functionalization : Introduce the butyl group at the 1-position of indole via alkylation under basic conditions (e.g., NaH/DMF) .
  • Ethyl linker attachment : Use a Friedel-Crafts alkylation or nucleophilic substitution to attach the phenylethyl group to the indole moiety.
  • Benzotriazole coupling : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or SNAr reactions to link the benzotriazole ring .
    Optimization strategies :
  • Monitor reaction progress via TLC or HPLC to adjust time/temperature.
  • Use polar aprotic solvents (e.g., DMF, DMSO) for better solubility of intermediates .
  • Purify intermediates via column chromatography (hexane:ethyl acetate gradients) to minimize side products .

Advanced: How can computational methods like DFT resolve discrepancies in experimental and theoretical bond angles of the benzotriazole-indole core?

Methodological Answer:
Discrepancies often arise from crystal packing effects vs. gas-phase calculations. To address this:

Perform DFT calculations (B3LYP/6-31G* level) to optimize the molecular geometry in the gas phase .

Compare with X-ray crystallographic data (e.g., CCDC entries) to identify deviations in bond angles or torsional strains .

Conduct molecular dynamics (MD) simulations in explicit solvent to model environmental effects on conformation .

Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, H-bonding) that distort the crystal structure .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • 1H/13C NMR :
    • Identify indole NH (~10–12 ppm) and benzotriazole protons (7.5–8.5 ppm) .
    • Use DEPT-135 to distinguish CH2/CH3 groups in the butyl chain .
  • IR Spectroscopy :
    • Confirm NH stretches (3200–3400 cm⁻¹) and benzotriazole C=N (1600–1650 cm⁻¹) .
  • HRMS :
    • Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • Melting Point Analysis :
    • Compare with literature values (e.g., 300–320°C for similar benzotriazoles) to assess purity .

Advanced: How can researchers reconcile conflicting bioactivity data for benzotriazole derivatives in antimicrobial assays?

Methodological Answer:
Contradictions may stem from assay conditions or compound stability:

Standardize assay protocols :

  • Use CLSI guidelines for MIC determination against Gram-positive/negative strains .

Evaluate metabolic stability :

  • Perform LC-MS stability tests in PBS or serum to rule out decomposition .

Assess membrane permeability :

  • Use Caco-2 cell monolayers or PAMPA assays to quantify passive diffusion .

Conduct docking studies :

  • Model interactions with target enzymes (e.g., bacterial DNA gyrase) to explain activity variations .

Basic: What role does the butyl substituent play in modulating the compound’s physicochemical properties?

Methodological Answer:
The butyl group impacts:

  • Lipophilicity : Increases logP, enhancing membrane permeability (measure via shake-flask method) .
  • Steric effects : Reduces rotational freedom in the indole-ethyl-benzotriazole backbone, affecting conformation (confirmed via NOESY NMR) .
  • Solubility : Decreases aqueous solubility; mitigate via co-solvents (e.g., DMSO) or salt formation .

Advanced: What strategies are effective in resolving tautomerism-related ambiguities in benzotriazole derivatives?

Methodological Answer:
Tautomerism (e.g., 1H vs. 2H-benzotriazole forms) complicates structural assignment:

Use variable-temperature NMR to observe proton exchange dynamics .

Perform X-ray crystallography to definitively assign tautomeric states .

Apply DFT-based NMR chemical shift predictions (e.g., GIAO method) to compare experimental vs. computed shifts for each tautomer .

Basic: How can researchers validate the purity of this compound before biological testing?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (MeCN:H2O gradient) to confirm ≥95% purity; monitor UV absorption at 254 nm .
  • Elemental Analysis : Compare experimental C/H/N% with theoretical values (≤0.4% deviation) .
  • TGA/DSC : Check for decomposition events or polymorphic transitions .

Advanced: What in silico approaches predict the metabolic pathways of benzotriazole-indole hybrids?

Methodological Answer:

  • MetaSite Software : Predict cytochrome P450-mediated oxidation sites .
  • SwissADME : Estimate bioavailability, BBB permeability, and metabolic stability .
  • Molecular docking : Simulate interactions with CYP3A4/2D6 isoforms to identify potential toxic metabolites .

Basic: What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?

Methodological Answer:

  • Low yields in coupling steps : Optimize stoichiometry (e.g., excess benzotriazole precursor) and use flow chemistry for better mixing .
  • Purification difficulties : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Exothermic reactions : Implement temperature-controlled reactors to prevent decomposition .

Advanced: How can cryo-EM complement X-ray crystallography in studying this compound’s interactions with biological targets?

Methodological Answer:

  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution (2.5–3.5 Å) without crystallization .
  • Subtomogram averaging : Map binding sites in membrane proteins (e.g., GPCRs) .
  • Combine with MD simulations to visualize dynamic binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.